molecular formula C23H14F6N6O B1191561 Raf265 derivative

Raf265 derivative

カタログ番号: B1191561
分子量: 504.39
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Raf265 derivative, however, the effects of this derivative are not known.

科学的研究の応用

1. Cancer Treatment and Tumor Response

Raf265, a multikinase inhibitor, has shown effectiveness in treating human metastatic melanoma. It has been observed to reduce tumor growth, mitogen-activated protein/extracellular signal-regulated kinase (MEK)/extracellular signal-regulated kinase (ERK) phosphorylation, proliferation, and apoptosis markers in melanoma tumors. This response is characterized by gene mutation and gene expression profiles (Su et al., 2012). Additionally, Raf265 has demonstrated antitumor activity in colorectal cancer by inhibiting cell proliferation and inducing apoptosis, with a significant reduction in phosphorylation of MEK and ERK 1/2 and down-regulation of Mcl-1 and cyclin D1 (Chow et al., 2010).

2. Inhibition of Osteoclast Formation

RAF265 has been identified as an agent that significantly impairs in vitro differentiation of peripheral blood mononuclear cells to osteoclasts and hinders resorption capacity. It leads to ERK inhibition and reduced expression of genes involved in osteoclastogenesis. This suggests potential therapeutic applications of RAF265 in the treatment of skeletal disorders associated with increased bone resorption (Garcia-Gomez et al., 2013).

3. Combination Therapy in Cancer Treatment

Studies have explored the combination of RAF265 with other therapeutic agents for enhanced efficacy. For instance, combining RAF265 with 5FU has shown anti-tumor and anti-metastatic activity in colorectal cancer, providing a basis for potential clinical use in cancer treatment (Chow et al., 2015). Moreover, RAF265 in combination with other kinase inhibitors like RAD001 has shown to enhance antitumor effects in thyroid cancer (Barollo et al., 2014).

4. Antiviral Applications

RAF265 has been investigated for its potential antiviral activity. It has shown efficacy against Herpes simplex virus-1 (HSV-1) by mediating cytoskeleton rearrangement and targeting the host cell's translation machinery, suggesting a dual inhibition strategy for its antiviral activity (Li et al., 2022). It also demonstrated potent inhibitory activity against Porcine epidemic diarrhea virus (PEDV), highlighting its potential as an antiviral therapy in veterinary medicine (Wang et al., 2022).

特性

分子式

C23H14F6N6O

分子量

504.39

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。